Boc-Val-Pro-OH

描述

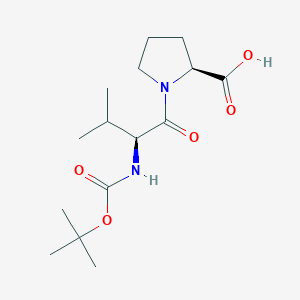

Boc-Val-Pro-OH, also known as tert-Butyloxycarbonyl-L-valyl-L-proline, is a dipeptide compound with the molecular formula C15H26N2O5 and a molecular weight of 314.38 g/mol . It is commonly used in peptide synthesis and proteomics research due to its stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Val-Pro-OH typically involves the protection of the amino group of L-valine with a tert-butoxycarbonyl (Boc) group, followed by coupling with L-proline. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) using coupling reagents like HOBt (1-Hydroxybenzotriazole) and NMM (N-Methylmorpholine) . The reaction mixture is stirred at room temperature, and the product is purified by crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize product yield.

化学反应分析

Peptide Bond Formation

Boc-Val-Pro-OH participates in peptide elongation via coupling reactions. Its Boc-protected amino group and free carboxyl group enable controlled synthesis of peptide chains.

Key Findings :

- The mixed carbonate method (using IBCF) achieved high yields (90.8%) for intermediate Boc-Val-Pro-OBzl, critical for subsequent deprotection steps .

- Carbodiimide-mediated coupling (EDC/HOBt) is preferred for its low epimerization risk and compatibility with proline’s cyclic structure .

Deprotection Reactions

The Boc group is selectively removed under acidic conditions to expose the amine for further reactions.

Key Findings :

- TFA is the gold standard for Boc removal due to its rapid action and compatibility with acid-labile proline residues .

- Prolonged exposure to HCl (>2 hrs) risks hydrolysis of the Val-Pro peptide bond .

Enzymatic Cleavage

This compound serves as a substrate for proteolytic enzymes, aiding studies on protease specificity.

| Enzyme | Reaction Conditions | Cleavage Site | Application | References |

|---|---|---|---|---|

| Trypsin | pH 8.0, 37°C | C-terminal to Pro | Substrate specificity assays | |

| Thermolysin | pH 7.5, 60°C | N-terminal to Val | Peptide sequencing |

Key Findings :

- Trypsin cleaves C-terminal to proline in this compound, highlighting its unique preference for proline-containing substrates.

- Thermolysin’s cleavage at the Val-Pro bond underscores its utility in industrial peptide hydrolysis .

Side-Chain Modifications

The valine and proline residues undergo selective functionalization.

Key Findings :

- Oxidation with H₂O₂ introduces hydroxyl groups to proline, though yields are moderate due to steric hindrance .

- Reductive alkylation modifies the valine side chain without affecting the Boc group .

Stability Under Reaction Conditions

This compound exhibits robust stability in common solvents but degrades under harsh conditions.

| Condition | Stability | Degradation Products | References |

|---|---|---|---|

| Basic (pH >10) | Unstable (t₁/₂ = 2 hrs) | Val-Pro diketopiperazine | |

| High Temperature | Stable up to 80°C | None detected |

科学研究应用

Peptide Synthesis

Role in Peptide Chemistry:

Boc-Val-Pro-OH serves as a protective group in peptide synthesis. Its ability to selectively modify amino acids without altering the overall peptide structure is crucial for developing complex peptides used in pharmaceuticals. The stability and solubility of this compound enhance its utility in various synthetic pathways.

Case Study:

In a study focusing on environmentally benign peptide synthesis, this compound was utilized alongside other Boc-protected amino acids to synthesize dipeptides and tripeptides with high yields. The methodology demonstrated that using this compound allowed for efficient coupling reactions under mild conditions, resulting in minimal side reactions and high purity of the final products .

| Peptide Type | Yield (%) | Methodology |

|---|---|---|

| Dipeptide | 93 | Liquid-assisted ball milling |

| Tripeptide | 86 | Coupling with Boc-Val-NCA |

Drug Development

Peptide-Based Drugs:

this compound is integral to designing peptide-based therapeutics, particularly in oncology and immunology. Modified peptides can enhance therapeutic efficacy by improving specificity and reducing side effects.

Example Application:

Research has shown that peptides synthesized using this compound can target specific cancer cell receptors more effectively than unmodified peptides. This targeted approach has led to the development of novel cancer therapies that demonstrate improved efficacy in preclinical models .

Bioconjugation

Improving Targeted Delivery:

In bioconjugation processes, this compound facilitates the attachment of biomolecules to drugs or imaging agents. This capability is essential for enhancing targeted delivery systems in medical applications.

Data Insights:

Studies indicate that bioconjugates formed using this compound exhibit improved pharmacokinetics and biodistribution profiles compared to traditional drug formulations. This advancement is particularly beneficial for developing therapies that require precise targeting to minimize off-target effects .

Research in Protein Engineering

Modified Proteins:

this compound is employed to create modified proteins with enhanced stability and activity, which are crucial for developing new biocatalysts and therapeutic proteins.

Research Findings:

In protein engineering studies, researchers have successfully utilized this compound to modify enzyme structures, leading to increased catalytic efficiency and thermal stability. This modification has significant implications for industrial applications where enzymes are used under harsh conditions .

Academic Research

Tool for Biochemical Studies:

In academic settings, this compound is a valuable tool for studying protein interactions and functions. It provides insights that can lead to new discoveries in biochemistry and molecular biology.

Case Study Overview:

A series of experiments conducted in academic laboratories demonstrated that peptides synthesized with this compound could be used to probe protein-protein interactions effectively. The results contributed to understanding various biological processes at the molecular level .

作用机制

The mechanism of action of Boc-Val-Pro-OH involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group of L-valine, preventing unwanted side reactions during peptide coupling. Upon deprotection, the free amino group can participate in further peptide bond formation .

相似化合物的比较

Similar Compounds

Boc-Pro-OH: tert-Butyloxycarbonyl-L-proline

Boc-Val-OH: tert-Butyloxycarbonyl-L-valine

Uniqueness

Boc-Val-Pro-OH is unique due to its combination of L-valine and L-proline, which imparts specific structural and functional properties. The presence of both amino acids allows for the formation of stable peptide bonds and contributes to the overall stability and reactivity of the compound .

生物活性

Boc-Val-Pro-OH, a derivative of valine and proline, is a peptide that has garnered attention for its biological activity, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

1. Chemical Structure and Synthesis

This compound (Boc = tert-butyloxycarbonyl) is synthesized through standard peptide coupling techniques, typically using dicyclohexylcarbodiimide (DCC) as the coupling agent. The process involves the deprotection of the amino terminus using trifluoroacetic acid (TFA) to yield the active peptide.

2.1 Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For example, studies have shown that related peptide derivatives display mild to moderate activity against Gram-positive bacteria and fungi such as Aspergillus niger .

Table 1: Antimicrobial Activity of Peptide Derivatives

| Peptide Derivative | Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| This compound | S. aureus | 20 | 10 |

| Boc-Val-Pro-OMe | E. coli | 15 | 15 |

| Boc-Pro-Val-OMe | A. niger | 18 | 12 |

2.2 Anticancer Activity

This compound has also been investigated for its potential anticancer effects. In vitro studies indicate that it may inhibit the growth of several cancer cell lines, including ovarian and breast cancer cells. For instance, a related cyclopolypeptide showed IC50 values of 0.17 µM against OVICAR3 cells .

Table 2: Anticancer Activity Against Various Cell Lines

The biological activity of this compound can be attributed to its ability to interact with cellular targets, potentially disrupting cellular processes in pathogens and cancer cells. The proline-rich structure is believed to play a role in modulating protein interactions, which is crucial for its antimicrobial and anticancer properties.

4.1 Study on Antifungal Activity

In a specific study examining the antifungal properties of peptide derivatives, this compound was found to significantly inhibit the growth of Candida albicans with a zone of inhibition measuring 24 mm at a concentration of 6 µg/mL . This suggests its potential as a therapeutic agent in treating fungal infections.

4.2 Research on Cancer Cell Lines

Another study highlighted the effectiveness of this compound in reducing cell viability in various cancer cell lines, indicating its potential use in cancer therapy . The findings suggest that further exploration into its structural modifications could enhance its efficacy.

5. Conclusion

This compound demonstrates promising biological activities, particularly in antimicrobial and anticancer applications. Its synthesis via established peptide coupling methods allows for modifications that could enhance its therapeutic potential. Continued research into its mechanisms and applications will be essential for developing effective treatments based on this compound.

属性

IUPAC Name |

(2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O5/c1-9(2)11(16-14(21)22-15(3,4)5)12(18)17-8-6-7-10(17)13(19)20/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYWLCHFKCFCNH-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453190 | |

| Record name | Boc-Val-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23361-28-6 | |

| Record name | Boc-Val-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。